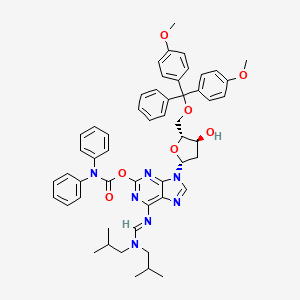
N6-(Diisobutylaminomethylidene)-5'-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2'-deoxyisoguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine is a synthetic nucleoside analog. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. It is structurally modified to enhance its stability and functionality compared to natural nucleosides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl chloride to prevent unwanted reactions.
Introduction of N6-(Diisobutylaminomethylidene) Group: This step involves the reaction of the protected nucleoside with diisobutylamine and formaldehyde under acidic conditions to form the N6-(diisobutylaminomethylidene) group.
O2-(Diphenylcarbamoyl) Protection: The O2 position is protected using diphenylcarbamoyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting groups under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-(diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine derivatives with additional oxygen-containing functional groups.
科学研究应用
N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Employed in the development of probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
作用机制
The mechanism of action of N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the activity of enzymes such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
N6-Methyladenine: A naturally occurring DNA modification involved in gene regulation.
N6-Isopentenyladenosine: A modified nucleoside found in tRNA, involved in the regulation of translation.
N6-Hydroxymethyladenine: A hydroxylation derivative of N6-methyladenine with potential epigenetic regulatory functions.
Uniqueness
N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine is unique due to its specific structural modifications, which enhance its stability and functionality compared to natural nucleosides. These modifications make it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-[(E)-[bis(2-methylpropyl)amino]methylideneamino]purin-2-yl] N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H57N7O7/c1-36(2)31-58(32-37(3)4)34-55-49-48-50(57-51(56-49)67-52(62)60(41-18-12-8-13-19-41)42-20-14-9-15-21-42)59(35-54-48)47-30-45(61)46(66-47)33-65-53(38-16-10-7-11-17-38,39-22-26-43(63-5)27-23-39)40-24-28-44(64-6)29-25-40/h7-29,34-37,45-47,61H,30-33H2,1-6H3/b55-34+/t45-,46+,47+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBTUIDURDYLV-RJLCOOHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)/C=N/C1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)[C@H]5C[C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H57N7O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













